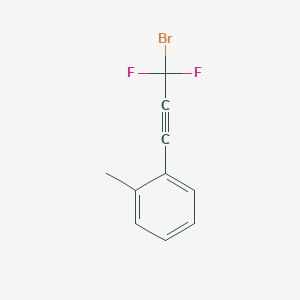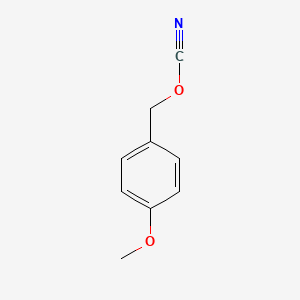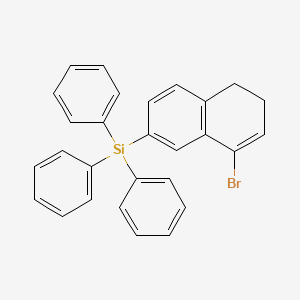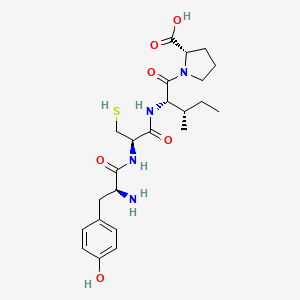
L-Tyrosyl-L-cysteinyl-L-isoleucyl-L-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Tyrosyl-L-cysteinyl-L-isoleucyl-L-proline is a peptide compound composed of four amino acids: tyrosine, cysteine, isoleucine, and proline. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-L-cysteinyl-L-isoleucyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group on the N-terminus is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, also protected at the N-terminus, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as bacteria or yeast, which then produces the peptide through fermentation. The peptide is subsequently purified using chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
L-Tyrosyl-L-cysteinyl-L-isoleucyl-L-proline can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: The peptide can undergo substitution reactions at the amino acid side chains.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues to form disulfide bonds.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds to free thiol groups.
Substitution: Various reagents, such as alkylating agents, can be used for substitution reactions at specific amino acid side chains.
Major Products
Oxidation: Formation of disulfide-linked dimers or higher-order structures.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered side chains.
Applications De Recherche Scientifique
L-Tyrosyl-L-cysteinyl-L-isoleucyl-L-proline has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its potential role in cellular signaling and protein interactions.
Industry: Utilized in the development of peptide-based drugs and biomaterials.
Mécanisme D'action
The mechanism of action of L-Tyrosyl-L-cysteinyl-L-isoleucyl-L-proline involves its interaction with specific molecular targets. For example, as an ACE inhibitor, it binds to the active site of the enzyme, preventing the conversion of angiotensin I to angiotensin II, thereby regulating blood pressure . The peptide may also interact with other proteins and receptors, influencing various biological pathways.
Comparaison Avec Des Composés Similaires
L-Tyrosyl-L-cysteinyl-L-isoleucyl-L-proline can be compared with other peptides such as:
L-Valyl-L-prolyl-L-proline (VPP): Another ACE inhibitor with similar biological activities.
L-Isoleucyl-L-prolyl-L-proline (IPP): Also an ACE inhibitor with normotensive effects.
Uniqueness
This compound is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties. The presence of cysteine allows for the formation of disulfide bonds, adding stability and potential for higher-order structures.
Conclusion
This compound is a peptide with significant potential in various scientific and industrial applications. Its synthesis, chemical reactivity, and biological activities make it a valuable compound for research and development in multiple fields.
Propriétés
Numéro CAS |
915224-25-8 |
|---|---|
Formule moléculaire |
C23H34N4O6S |
Poids moléculaire |
494.6 g/mol |
Nom IUPAC |
(2S)-1-[(2S,3S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C23H34N4O6S/c1-3-13(2)19(22(31)27-10-4-5-18(27)23(32)33)26-21(30)17(12-34)25-20(29)16(24)11-14-6-8-15(28)9-7-14/h6-9,13,16-19,28,34H,3-5,10-12,24H2,1-2H3,(H,25,29)(H,26,30)(H,32,33)/t13-,16-,17-,18-,19-/m0/s1 |
Clé InChI |
UJXFZIQXGDJXLD-CTXVOCDESA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
SMILES canonique |
CCC(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)C(CS)NC(=O)C(CC2=CC=C(C=C2)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-([1,3]Thiazolo[5,4-d]pyrimidin-2-yl)-2-(thiomorpholin-4-yl)benzonitrile](/img/structure/B14178140.png)
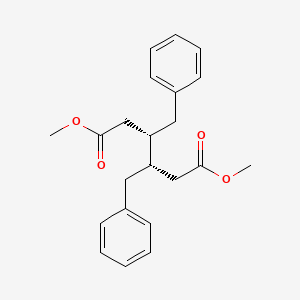
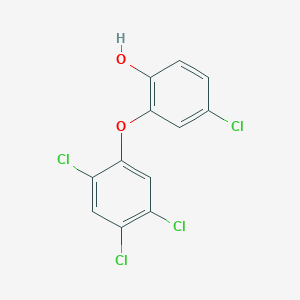
![5-{3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}-5-[7-(cyanomethoxy)-2,3-dihydro-1H-indol-1-yl]pentanenitrile](/img/structure/B14178157.png)
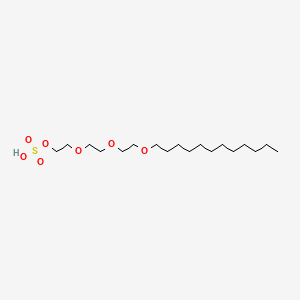
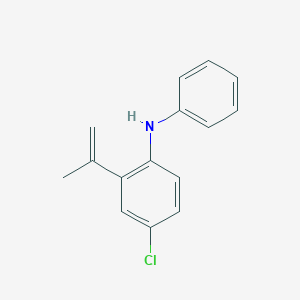
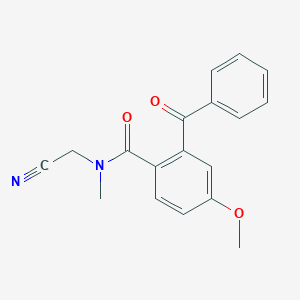

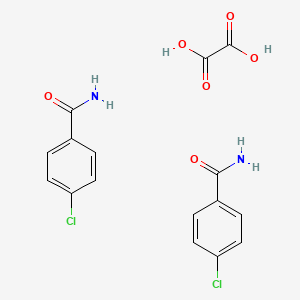
![2-[2-(4-Methoxyphenyl)-2-nitroethenyl]-5-phenylfuran](/img/structure/B14178207.png)
